molecular formula C23H22ClOP B14645600 (2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride CAS No. 51919-07-4

(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride

Cat. No.: B14645600
CAS No.: 51919-07-4
M. Wt: 380.8 g/mol
InChI Key: ZPOVOWQNVFFIKU-UHFFFAOYSA-M
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Description

(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride is a compound of significant interest in organic chemistry. It is a phosphonium salt, characterized by the presence of a triphenylphosphine group attached to a (2-methylidene-3-oxobutyl) moiety. This compound is often used in various organic synthesis reactions, particularly those involving the Wittig reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The process generally follows these steps:

    Formation of the Phosphonium Salt: Triphenylphosphine reacts with an alkyl halide in a nucleophilic substitution reaction to form the phosphonium salt.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride undergoes several types of chemical reactions, including:

    Wittig Reaction: This compound is commonly used in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes.

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.

Common Reagents and Conditions

    Reagents: Common reagents include aldehydes, ketones, and strong bases such as butyl lithium.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphonium salt. Solvents like tetrahydrofuran (THF) or dichloromethane are often used.

Major Products

The major products formed from these reactions are alkenes, particularly when the compound is used in the Wittig reaction. The specific structure of the alkene depends on the nature of the aldehyde or ketone used in the reaction.

Scientific Research Applications

(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It plays a role in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride primarily involves its role as a reagent in the Wittig reaction. The phosphonium group acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes or ketones. This leads to the formation of a betaine intermediate, which subsequently undergoes elimination to form the desired alkene product.

Comparison with Similar Compounds

Similar Compounds

    (Methoxymethyl)triphenylphosphonium chloride: Similar in structure but with a methoxymethyl group instead of the (2-methylidene-3-oxobutyl) moiety.

    Triphenylphosphine: A simpler compound without the additional alkyl group, commonly used in various organic reactions.

Uniqueness

(2-Methylidene-3-oxobutyl)(triphenyl)phosphanium chloride is unique due to its specific structure, which allows it to participate in the Wittig reaction with high efficiency. Its ability to form stable intermediates and produce alkenes with precise double bond placement makes it a valuable reagent in organic synthesis.

Properties

CAS No.

51919-07-4

Molecular Formula

C23H22ClOP

Molecular Weight

380.8 g/mol

IUPAC Name

(2-methylidene-3-oxobutyl)-triphenylphosphanium;chloride

InChI

InChI=1S/C23H22OP.ClH/c1-19(20(2)24)18-25(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,1,18H2,2H3;1H/q+1;/p-1

InChI Key

ZPOVOWQNVFFIKU-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

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